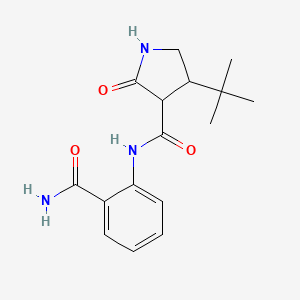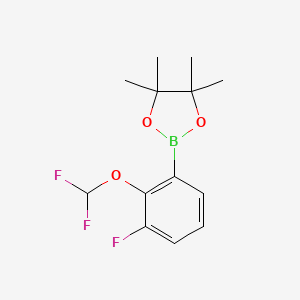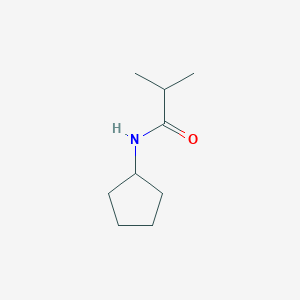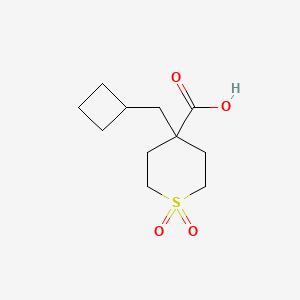
1-(1,3-Dioxaindane-5-carbonyl)azepane
Overview
Description
1-(1,3-Dioxaindane-5-carbonyl)azepane is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is known for its unique structure, which includes a 1,3-dioxaindane moiety and an azepane ring. It is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
Azepan-1-yl(1,3-benzodioxol-5-yl)methanone is a chemical compound that has been shown to act via dopamine, serotonin, and norepinephrine transporters in the central nervous system . These neurotransmitters are the primary targets of Azepan-1-yl(1,3-benzodioxol-5-yl)methanone and play crucial roles in regulating mood, sleep, attention, and pain.
Mode of Action
The interaction of Azepan-1-yl(1,3-benzodioxol-5-yl)methanone with its targets results in an increase in the concentrations of these neurotransmitters . This increase can lead to changes in mood, attention, and other neurological functions.
Biochemical Pathways
The biochemical pathways affected by Azepan-1-yl(1,3-benzodioxol-5-yl)methanone are primarily those involved in the synthesis, release, and reuptake of dopamine, serotonin, and norepinephrine . The downstream effects of these changes can include alterations in mood, sleep patterns, and other neurological functions.
Result of Action
The molecular and cellular effects of Azepan-1-yl(1,3-benzodioxol-5-yl)methanone’s action are primarily seen in the increased concentrations of dopamine, serotonin, and norepinephrine in the central nervous system . These changes can lead to alterations in various neurological functions, including mood, sleep, and attention.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Azepan-1-yl(1,3-benzodioxol-5-yl)methanone. Factors such as temperature, pH, and the presence of other substances can affect the stability and effectiveness of the compound . .
Preparation Methods
The synthesis of 1-(1,3-Dioxaindane-5-carbonyl)azepane typically involves the reaction of 1,3-dioxaindane with azepane under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
1-(1,3-Dioxaindane-5-carbonyl)azepane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(1,3-Dioxaindane-5-carbonyl)azepane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties and its ability to interact with biological targets.
Industry: This compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(1,3-Dioxaindane-5-carbonyl)azepane can be compared with other similar compounds, such as:
1-(1,3-Dioxaindane-5-carbonyl)piperidine: Similar structure but with a piperidine ring instead of an azepane ring.
1-(1,3-Dioxaindane-5-carbonyl)morpholine: Contains a morpholine ring, which imparts different chemical properties.
1-(1,3-Dioxaindane-5-carbonyl)pyrrolidine: Features a pyrrolidine ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the 1,3-dioxaindane moiety, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
azepan-1-yl(1,3-benzodioxol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-7-3-1-2-4-8-15)11-5-6-12-13(9-11)18-10-17-12/h5-6,9H,1-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPXISKFLMGPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2563921.png)


![Methyl 3-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2563924.png)
![6-cyclopropyl-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2563926.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2563930.png)
![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2563931.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2563936.png)
![3-benzyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2563937.png)
![2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2563939.png)



